molecular formula C22H26N6O4 B2732658 4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide CAS No. 1903913-41-6

4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide

Cat. No.: B2732658
CAS No.: 1903913-41-6
M. Wt: 438.488
InChI Key: YSKDCDBFVJEFNP-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropane ring, a morpholine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and formamide.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the pyrimidine intermediate.

    Attachment of the Cyclopropane Ring: The cyclopropane ring is attached through a cyclopropanation reaction, often using diazo compounds as cyclopropanating agents.

    Final Coupling Reaction: The final step involves coupling the cyclopropaneamido and morpholinyl-pyrimidinyl intermediates with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the morpholine or pyrimidine rings, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Shares structural similarities with the presence of a cyclopropane ring and morpholine ring.

    2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: Contains a morpholine ring and aromatic substituents, similar to the target compound.

Uniqueness

4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4/c29-20(15-3-5-17(6-4-15)27-21(30)16-1-2-16)23-7-8-24-22(31)18-13-19(26-14-25-18)28-9-11-32-12-10-28/h3-6,13-14,16H,1-2,7-12H2,(H,23,29)(H,24,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKDCDBFVJEFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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